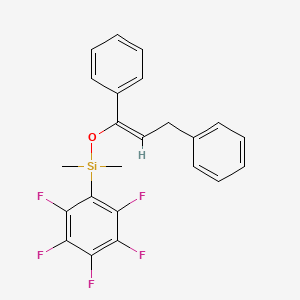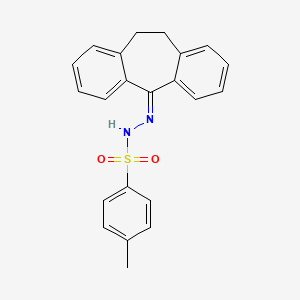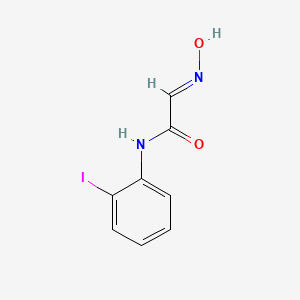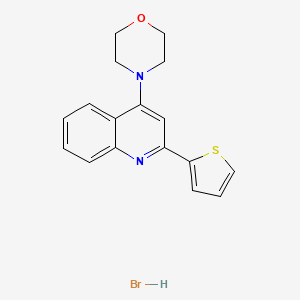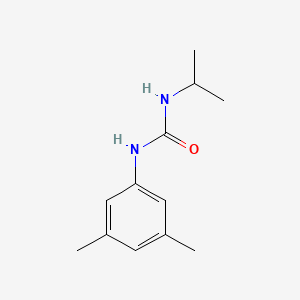
1-Isopropyl-3-(3,5-xylyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-(3,5-xylyl)urea is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is a member of the urea derivatives family, characterized by the presence of an isopropyl group and a xylyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-(3,5-xylyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, allowing for the synthesis of N-substituted ureas with high chemical purity. The reaction typically involves the use of simple filtration or routine extraction procedures, avoiding the need for silica gel purification.
Industrial Production Methods: Industrial production of this compound may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, is not environmentally friendly due to the use of phosgene, a toxic reagent. Alternative methods that are more sustainable and environmentally friendly are being explored to reduce the environmental impact of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-3-(3,5-xylyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1-Isopropyl-3-(3,5-xylyl)urea has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-3-(3,5-xylyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence various biochemical processes .
Comparaison Avec Des Composés Similaires
- 1-Isopropyl-3-(2,5-xylyl)urea
- 1-Isopropyl-3-(3,4-xylyl)urea
- 1-Isopropyl-3-(2,6-xylyl)urea
- 1-Isopropyl-3-(2,3-xylyl)urea
Comparison: 1-Isopropyl-3-(3,5-xylyl)urea is unique due to the specific positioning of the isopropyl and xylyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different properties and applications, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
100076-49-1 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H2,13,14,15) |
Clé InChI |
CISRMVBYLJIVTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)NC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


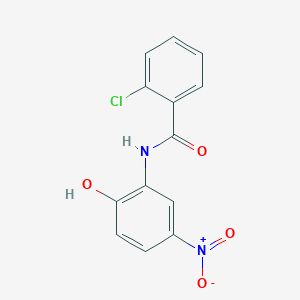
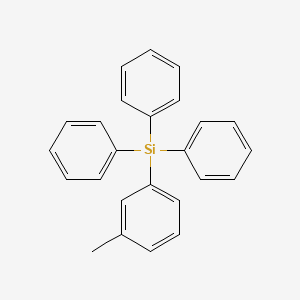

![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
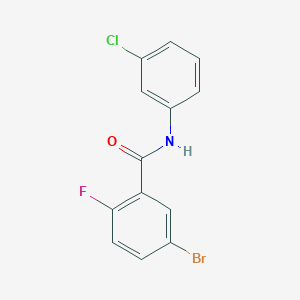
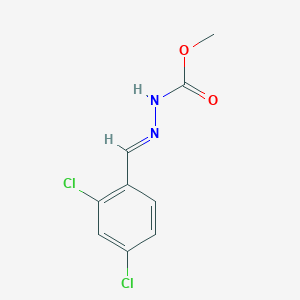
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
